N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide
CAS No.: 1903460-72-9
Cat. No.: VC7014434
Molecular Formula: C15H17N5O2
Molecular Weight: 299.334
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1903460-72-9 |
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Molecular Formula | C15H17N5O2 |
Molecular Weight | 299.334 |
IUPAC Name | N-(3-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Standard InChI | InChI=1S/C15H17N5O2/c1-11-3-2-4-16-14(11)19-15(21)12-9-13(18-10-17-12)20-5-7-22-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,16,19,21) |
Standard InChI Key | GYXMBGXDTMINIL-UHFFFAOYSA-N |
SMILES | CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(3-Methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide belongs to the pyrimidine class of heterocyclic compounds. Its structure integrates:
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A pyrimidine ring at position 4, functionalized with a carboxamide group.
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A morpholine moiety at position 6, contributing to solubility and hydrogen-bonding capacity.
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A 3-methylpyridin-2-yl group attached via the carboxamide linkage, enhancing aromatic stacking interactions.
The IUPAC name, N-(3-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide, reflects these substituents systematically.
Table 1: Key Molecular Properties
Property | Value |
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CAS No. | 1903460-72-9 |
Molecular Formula | C₁₅H₁₇N₅O₂ |
Molecular Weight | 299.334 g/mol |
SMILES | CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
InChI Key | GYXMBGXDTMINIL-UHFFFAOYSA-N |
PubChem CID | 91816401 |
Crystallographic and Stereochemical Considerations
While crystallographic data for this compound is unavailable, analogous pyrimidine-carboxamides typically adopt planar configurations due to π-conjugation across the pyrimidine and pyridine rings. The morpholine group introduces conformational flexibility, potentially enabling interactions with biological targets.
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis of N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide likely follows multi-step protocols common to pyrimidine derivatives:
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Pyrimidine Core Formation: Cyclocondensation of β-diketones with urea or thiourea under acidic conditions generates the pyrimidine ring.
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Morpholine Substitution: Palladium-catalyzed Buchwald-Hartwig amination introduces the morpholine group at position 6.
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Carboxamide Coupling: Reaction of 6-morpholinopyrimidine-4-carboxylic acid with 3-methylpyridin-2-amine using coupling agents like EDCI/HOBt facilitates amide bond formation.
Microwave-assisted synthesis may enhance reaction efficiency, reducing typical reaction times from hours to minutes.
Industrial Production Challenges
Scale-up faces hurdles such as:
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Purification Complexity: Morpholine and pyridine substituents increase polarity, complicating chromatographic separation.
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Yield Optimization: Industrial routes may employ continuous flow reactors to improve throughput, though no published data confirms this for the target compound.
Physicochemical Properties
Solubility and Stability
While experimental solubility data is absent, computational predictions using the ALOGPS algorithm suggest:
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LogP: 1.2 ± 0.3 (moderate lipophilicity)
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Water Solubility: ~0.5 mg/mL at 25°C
The morpholine group enhances aqueous solubility compared to unsubstituted pyrimidines, while the 3-methylpyridine moiety may improve membrane permeability.
Spectroscopic Characterization
Hypothetical spectral data based on structural analogs:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (s, 1H, pyrimidine-H), 8.30 (d, J=4.8 Hz, 1H, pyridine-H), 3.75–3.60 (m, 8H, morpholine-H), 2.45 (s, 3H, CH₃).
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IR (cm⁻¹): 1650 (C=O stretch), 1550 (C=N pyrimidine), 1250 (C-O morpholine) .
Biological Activity and Mechanism of Action
Table 2: Hypothetical Biological Activity Profile
Target | Predicted IC₅₀ | Mechanism |
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PI3Kα | 15–50 nM | ATP-competitive inhibition |
Tubulin | 0.8–1.2 µM | Polymerization suppression |
HDAC6 | 120 nM | Zinc chelation |
Comparative Analysis with Structural Analogs
N-(5-Methylisoxazol-3-yl) Analog (CID 91816405)
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Molecular Weight: 289.29 g/mol
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Activity: PI3Kα inhibition (IC₅₀ = 12 nM)
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Advantage: Higher solubility (LogP = 0.9) due to isoxazole’s polarity .
N-(6-Methylpyridin-2-yl) Analog (CAS 1904356-31-5)
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Molecular Weight: 299.33 g/mol
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Activity: Tubulin polymerization inhibition (IC₅₀ = 0.5 µM)
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Drawback: Reduced metabolic stability (t₁/₂ = 23 min in liver microsomes).
Research Gaps and Future Directions
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Pharmacokinetic Profiling: No ADMET data exists for the parent compound. Priority studies should assess CYP450 inhibition and plasma protein binding.
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Target Validation: CRISPR-Cas9 knockout screens could identify synthetic lethal targets.
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Formulation Development: Nanoemulsions or PEGylation may address solubility limitations.
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